molecular formula C9H17N B8633580 1,1-Di-n-propyl-2-propyn-1-ylamine

1,1-Di-n-propyl-2-propyn-1-ylamine

Cat. No.: B8633580
M. Wt: 139.24 g/mol
InChI Key: OOTFUIFRKQZJBL-UHFFFAOYSA-N
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Description

1,1-Di-n-propyl-2-propyn-1-ylamine is a tertiary amine characterized by two n-propyl groups and a propargyl (propyn-1-yl) group attached to a central nitrogen atom. The propargyl moiety introduces a reactive alkyne group, distinguishing it from simpler alkylamines like dipropylamine or tripropylamine.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-ethynylheptan-4-amine

InChI

InChI=1S/C9H17N/c1-4-7-9(10,6-3)8-5-2/h3H,4-5,7-8,10H2,1-2H3

InChI Key

OOTFUIFRKQZJBL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1,1-Di-n-propyl-2-propyn-1-ylamine with structurally related amines, focusing on molecular properties, reactivity, and regulatory aspects derived from the evidence.

Molecular and Physical Properties

A comparative table of key parameters is provided below:

Compound Name Molecular Formula Molecular Weight CAS Registry Number Boiling Point (°C) Key Features
This compound* C9H17N 139.24 Not available Not reported Propargyl group (C≡CH) enhances reactivity
Dipropylamine (Di-n-propylamine) C6H15N 101.19 142-84-7 109–110 Secondary amine; used in surfactants
Tripropylamine (Tri-n-propylamine) C9H21N 143.27 102-69-2 156–158 Tertiary amine; solvent and catalyst
N1,N1-Dimethyl-1,2-propanediamine C5H14N2 102.18 108-15-6 113 Branched diamine; chelating agent

Key Observations:

  • Molecular Weight and Structure: The propargyl-substituted compound (C9H17N) has a lower molecular weight than tripropylamine (C9H21N) due to the triple bond’s reduced hydrogen count. This difference likely affects volatility and solubility.
  • Reactivity: The propargyl group’s alkyne functionality enables reactions like Huisgen cycloaddition or Sonogashira coupling, absent in dipropylamine or tripropylamine. This makes it valuable in click chemistry applications.
  • Boiling Point: Tripropylamine’s higher boiling point (156–158°C) compared to dipropylamine (109–110°C) reflects increased van der Waals forces in bulkier molecules . The propargyl analog’s boiling point is unreported but expected to fall between these values due to intermediate molecular size.

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